molecular formula C10H13BO3 B13542821 (2-(1-Hydroxycyclobutyl)phenyl)boronic acid

(2-(1-Hydroxycyclobutyl)phenyl)boronic acid

Cat. No.: B13542821
M. Wt: 192.02 g/mol
InChI Key: AZYYFKDHFULQFT-UHFFFAOYSA-N
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Description

(2-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique structural properties and reactivity This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxycyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of a cyclobutene derivative with a borane reagent, followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Uniqueness: The unique combination of the hydroxycyclobutyl and boronic acid groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Its ability to form stable yet reversible covalent bonds with diols sets it apart from other boronic acids .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

[2-(1-hydroxycyclobutyl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO3/c12-10(6-3-7-10)8-4-1-2-5-9(8)11(13)14/h1-2,4-5,12-14H,3,6-7H2

InChI Key

AZYYFKDHFULQFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2(CCC2)O)(O)O

Origin of Product

United States

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